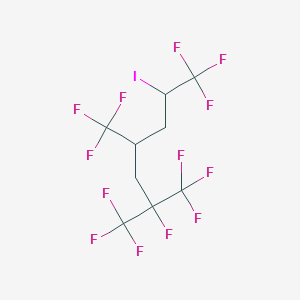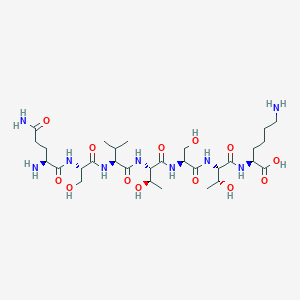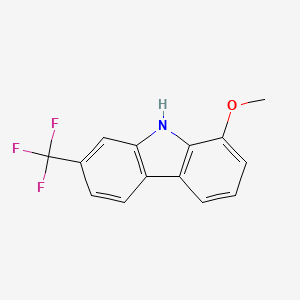![molecular formula C13H10ClN3O B14193656 2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol CAS No. 918340-62-2](/img/structure/B14193656.png)
2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol is a complex organic compound that features a pyrrolo[1,2-a]pyrazine moiety attached to a chlorophenol structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol typically involves multi-step reactions. One common method includes:
Cross-coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to yield N-propargylenaminones.
Cyclization: Intramolecular cyclization catalyzed by Cs2CO3/DMSO leads to the formation of the pyrrolo[1,2-a]pyrazine structure.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an antitumor agent due to its ability to inhibit certain kinases.
Industry: Possible applications in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share the pyrrolo[1,2-a]pyrazine scaffold and exhibit similar biological activities, such as antimicrobial and antitumor properties.
Pyrazine Derivatives: These include various substituted pyrazines known for their pharmacological activities, including antimycobacterial, antibacterial, and anticancer properties.
Uniqueness
2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity towards certain molecular targets compared to other pyrrolopyrazine and pyrazine derivatives.
Eigenschaften
CAS-Nummer |
918340-62-2 |
|---|---|
Molekularformel |
C13H10ClN3O |
Molekulargewicht |
259.69 g/mol |
IUPAC-Name |
2-chloro-5-(pyrrolo[1,2-a]pyrazin-1-ylamino)phenol |
InChI |
InChI=1S/C13H10ClN3O/c14-10-4-3-9(8-12(10)18)16-13-11-2-1-6-17(11)7-5-15-13/h1-8,18H,(H,15,16) |
InChI-Schlüssel |
DFYGDODQCYPQRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=CN=C(C2=C1)NC3=CC(=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)

![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)

![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)


![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)

![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)

![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B14193646.png)

